molecular formula C9H11N3O3 B3103338 N-Propyl 5-nitropicolinamide CAS No. 1437794-74-5

N-Propyl 5-nitropicolinamide

Cat. No.: B3103338
CAS No.: 1437794-74-5
M. Wt: 209.2 g/mol
InChI Key: JKSFSCZUYIRIOH-UHFFFAOYSA-N
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Description

“N-Propyl 5-nitropicolinamide” is a chemical compound with the CAS Number: 1437794-74-5 and a molecular formula of C9H11N3O3 . It is used for scientific research and development .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H11N3O3 . The molecular weight of this compound is 209.2 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 209.2 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Antimicrobial and Antitubercular Properties : Methyl 4-phenylpicolinoimidate derivatives, closely related to N-Propyl 5-nitropicolinamide, showed significant antimicrobial activity against Gram-positive bacteria, suggesting potential for developing antimicrobial drugs (Gobis et al., 2022). Similarly, compounds synthesized from 2-amino-5-nitrothiazole, related to this compound, displayed antitubercular activity, indicating potential applications in tuberculosis treatment (Samadhiya et al., 2013).

  • Electrochemical Sensing Applications : Studies have shown that silsesquioxane polymer containing 3-n-propyl-4-picolinium, structurally akin to this compound, can be used for the detection of nitrophenol isomers, demonstrating its utility in analytical chemistry and environmental monitoring (Silva et al., 2014).

  • Pharmaceutical Research : Compounds with a structure similar to this compound, such as N'-cyanopicolinamidine derivatives, have been investigated for their affinity to serotonin receptors, indicating potential for developing drugs targeting neurological disorders (Fiorino et al., 2012).

  • Cancer Therapy Research : Nitrofuran derivatives, which are structurally related to this compound, have been explored for their anticancer properties. These studies have revealed their potential in inhibiting tumor cell proliferation and inducing apoptosis, suggesting a promising area for cancer therapy research (Banaś et al., 2023).

Safety and Hazards

The safety data sheet for “N-Propyl 5-nitropicolinamide” should provide comprehensive information about its potential hazards, handling precautions, and first aid measures . It’s important to refer to this document for safe handling and use of the compound.

Biochemical Analysis

Biochemical Properties

N-Propyl 5-nitropicolinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . For example, in certain cancer cell lines, this compound has been found to induce apoptosis, thereby reducing cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, by binding to the active site of an enzyme, it can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage level triggers significant biological responses . For instance, high doses of this compound in animal models have been associated with liver toxicity and other adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be actively transported into cells via specific transporters, leading to its accumulation in the cytoplasm or other organelles.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For instance, the presence of specific targeting signals can direct this compound to the mitochondria, where it may exert its effects on mitochondrial function and metabolism.

Properties

IUPAC Name

5-nitro-N-propylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-5-10-9(13)8-4-3-7(6-11-8)12(14)15/h3-4,6H,2,5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSFSCZUYIRIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276977
Record name 2-Pyridinecarboxamide, 5-nitro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-74-5
Record name 2-Pyridinecarboxamide, 5-nitro-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxamide, 5-nitro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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